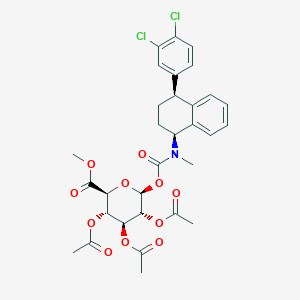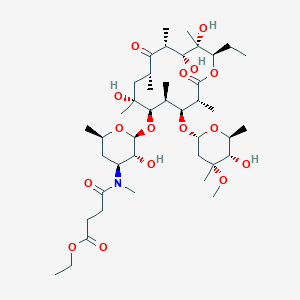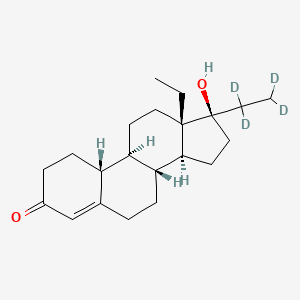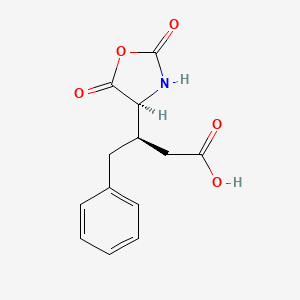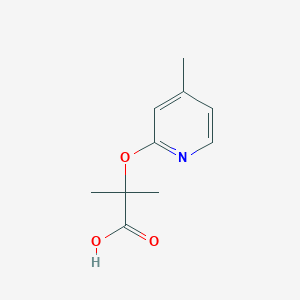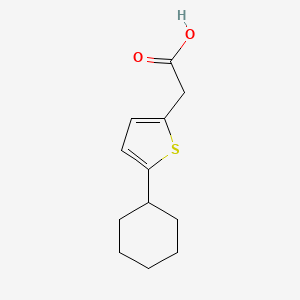![molecular formula C18H22O2 B13852226 2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone typically involves the alkylation of hydroquinone with 4-isopropylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the electrophile used.
Scientific Research Applications
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is mediated through its interaction with molecular targets such as enzymes involved in redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: The parent compound, known for its use in skin lightening and as a photographic developer.
Tert-butylhydroquinone: Another derivative with strong antioxidant properties, commonly used as a food preservative.
Methoxyhydroquinone: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other hydroquinone derivatives. Its unique properties make it particularly valuable in the production of advanced polymers and materials.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)propan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C18H22O2/c1-12(2)13-5-7-14(8-6-13)18(3,4)16-11-15(19)9-10-17(16)20/h5-12,19-20H,1-4H3 |
InChI Key |
YLJWTKYDKPJNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


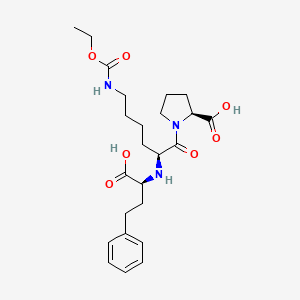
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
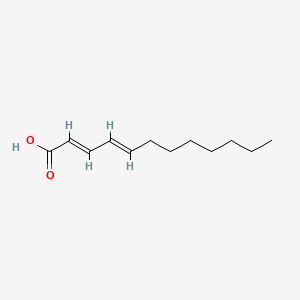
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
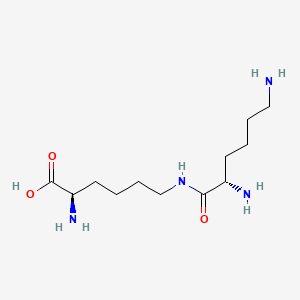
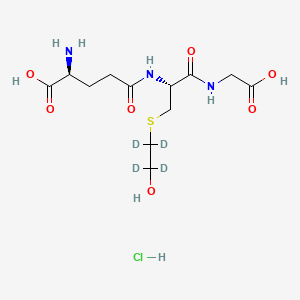
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
